Researchers pursuing 5-substituted indanone scaffolds for kinase inhibitor or fragment-based programs require a building block that combines orthogonal Suzuki reactivity with a synthetically versatile ketone handle. This 1-indanone-5-boronic acid meets that need by enabling modular C-C bond formation at the 5-position while preserving the 3-oxo group for downstream condensation chemistry.
• Single-batch QC documentation (NMR, HPLC) supports GMP-adjacent research workflows.
• Solid powder presentation permits precise aliquotting and eliminates solvent introduction during reaction setup.
• Cold-chain (2-8 °C) storage mitigates protodeboronation risk, ensuring reproducible coupling performance.
Molecular FormulaC9H9BO3
Molecular Weight175.98 g/mol
CAS No.1135871-83-8
Cat. No.B1508674
⚠ Attention: For research use only. Not for human or veterinary use.
(3-Oxo-2,3-dihydro-1H-inden-5-yl)boronic acid (CAS 1135871-83-8) is an arylboronic acid derivative featuring a 1-indanone core with a boronic acid substituent at the 5-position . With molecular formula C₉H₉BO₃ and molecular weight 175.98 g/mol, this compound is commercially available as a solid powder with standard purity specifications of 95% [1]. It functions primarily as a synthetic building block for Suzuki-Miyaura cross-coupling reactions, enabling the construction of carbon-carbon bonds in pharmaceutical and agrochemical intermediate synthesis [2].
1
Suzuki-Miyaura building block
5-position boronic acid handle for C–C bond formation
Substituting (3-Oxo-2,3-dihydro-1H-inden-5-yl)boronic acid with structurally similar boronic acid building blocks introduces material risks to synthetic reproducibility and downstream performance. The 3-oxo-2,3-dihydro-1H-inden-5-yl scaffold incorporates an electrophilic ketone moiety at the 3-position of the indane framework, which is absent in non-oxygenated indenyl boronic acids such as (1H-Inden-2-yl)boronic acid (CAS 312968-21-1, MW 159.98) . This ketone functionality provides a distinct electronic environment that influences both cross-coupling reactivity and the physicochemical properties of resulting biaryl products, including hydrogen-bonding capacity and metabolic stability [1]. Furthermore, protodeboronation susceptibility varies substantially among arylboronic acids depending on electronic and steric factors of the aromatic scaffold [2]. The specific substitution pattern and oxidation state of the indanone ring in the target compound cannot be replicated by alternative 5-indanyl or indenyl boronic acid derivatives, making direct substitution chemically inequivalent.
Ketone functionality
3-oxo substituent present — influences electronic environment and H-bonding capacity
Non-oxygenated indenyl boronic acids lack this moiety; coupling reactivity and product polarity may shift
Oxidation state
Indanone ring with defined 3-oxo oxidation pattern
5-indanyl or indenyl analogs cannot replicate the substitution pattern; direct swap is chemically inequivalent
Protodeboronation profile
Susceptibility governed by indanone electronic and steric factors
Alternative arylboronic acids may exhibit different protodeboronation rates under coupling conditions
[1] Ökten, S., Derin, Y., Yilmaz, R.F., & Tutar, A. (2025). Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. Journal of Physics: Conference Series, 2944, 012014. View Source
[2] Hall, D.G. (Ed.). (2006). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. View Source
(3-Oxo-2,3-dihydro-1H-inden-5-yl)boronic acid exhibits a molecular weight of 175.98 g/mol, which is approximately 10% higher than the 159.98 g/mol observed for the non-oxygenated analog (1H-Inden-2-yl)boronic acid (CAS 312968-21-1) . This mass difference reflects the presence of the 3-oxo substituent and influences stoichiometric calculations in reaction setup and product mass balance assessments.
MW DifferenceCross-study comparable
175.98+16.00 g/mol (10.0% higher)
Mass reflects 3-oxo substituent; influences stoichiometric calculations and yield estimates
Comparator: (1H-Inden-2-yl)boronic acid at 159.98 g/mol
The target compound contains three hydrogen bond acceptors versus two for non-oxygenated indenyl boronic acid analogs, with a calculated LogP of 1.1434 . This increased polarity and hydrogen-bonding capacity, derived from the 3-oxo functionality, differentiates the compound's pharmacokinetic influence when incorporated into drug candidate scaffolds compared to more lipophilic indenyl boronic acid building blocks [1].
H-Bond CapacityClass-level inference
3 H-bond acceptors LogP 1.1434
Increased polarity may affect solubility and permeability of derived biaryl products
Non-oxygenated analogs typically have 2 acceptors and higher LogP
Drug DesignPhysicochemical PropertiesLead Optimization
+1 H-bond acceptor; polarity increase proportional to LogP reduction
Conditions
Calculated physicochemical parameters from SMILES structure
Why This Matters
Hydrogen-bonding capacity and lipophilicity directly influence solubility, permeability, and metabolic stability of derived drug candidates.
Drug DesignPhysicochemical PropertiesLead Optimization
[1] Ökten, S., Derin, Y., Yilmaz, R.F., & Tutar, A. (2025). Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. Journal of Physics: Conference Series, 2944, 012014. View Source
Cold Chain Storage Requirements
(3-Oxo-2,3-dihydro-1H-inden-5-yl)boronic acid requires refrigerated storage (2-8°C) to maintain chemical integrity . This storage requirement reflects the inherent susceptibility of arylboronic acids to protodeboronation and anhydride formation under ambient conditions, a phenomenon documented across the boronic acid class [1]. Procurement decisions must account for cold-chain logistics capacity and proper inert atmosphere handling protocols.
Arylboronic acid class susceptibility to protodeboronation
Compound ManagementStabilityProcurement Logistics
Evidence Dimension
Recommended Storage Temperature
Target Compound Data
Refrigerated (2-8°C) under inert atmosphere
Comparator Or Baseline
Ambient-stable MIDA boronates or pinacol esters; structurally similar boronic acids
Quantified Difference
Cold-chain requirement vs ambient storage for protected boronates
Conditions
Vendor storage specifications per Fluorochem and Bide Pharmatech
Why This Matters
Cold-chain logistics and inert atmosphere handling represent operational costs that must be factored into procurement planning and laboratory workflow.
Compound ManagementStabilityProcurement Logistics
[1] Hall, D.G. (Ed.). (2006). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Chapter 1: Structure, Properties, and Preparation of Boronic Acid Derivatives. Wiley-VCH. View Source
Physical Form & Handling
The compound is supplied as a solid powder , enabling precise gravimetric dispensing for stoichiometric reaction setup. This contrasts with certain boronic acid derivatives that may be supplied as solutions, waxy solids, or hygroscopic materials that complicate accurate weighing. Solid form factor supports reproducible synthetic outcomes by minimizing weighing variability in small-scale medicinal chemistry applications.
Physical FormReported
Solid powder
Enables precise gravimetric dispensing for small-scale synthetic workflows
Contrasts with waxy or hygroscopic boronic acid derivatives
Suzuki-Miyaura Cross-Coupling for Indanone Libraries
This boronic acid serves as a key building block for synthesizing 5-substituted indanone derivatives via palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl halides. The 3-oxo-2,3-dihydro-1H-inden-5-yl scaffold provides direct access to biologically relevant indanone-containing biaryl systems. Recent methodology demonstrates the efficiency of Suzuki coupling at the 5-position of 1-indanone scaffolds using various boronic acids, with the target compound offering the reverse polarity approach—acting as the boronic acid partner rather than the aryl halide [1]. The calculated LogP of 1.1434 and three hydrogen bond acceptors make derived products particularly suitable for medicinal chemistry programs requiring balanced physicochemical properties.
Pharmaceutical Intermediate Synthesis
Organizations with validated cold-chain infrastructure (2-8°C storage capability) can effectively procure and utilize this compound for pharmaceutical intermediate synthesis . The compound's solid powder form facilitates accurate inventory aliquoting and minimizes solvent introduction during reaction setup. Procurement from suppliers providing batch-specific analytical documentation (NMR, HPLC, GC) supports regulatory compliance in GMP-adjacent research environments .
Kinase Inhibitor Scaffold Exploration
The indanone core structure is a recognized scaffold in kinase inhibitor development, with arylidene indanone derivatives demonstrating allosteric Akt kinase inhibition [2]. The 5-boronic acid functionality of the target compound enables modular diversification at this position, allowing systematic exploration of structure-activity relationships in kinase-targeting programs. The ketone moiety provides a synthetic handle for further functionalization (e.g., condensation reactions) while the boronic acid enables orthogonal cross-coupling diversification.
Medicinal Chemistry Starting Points
Drug discovery teams seeking building blocks with predetermined physicochemical parameters benefit from this compound's defined properties: molecular weight 175.98 g/mol, calculated LogP 1.1434, three hydrogen bond acceptors, and two hydrogen bond donors . These parameters support fragment-based drug design and lead optimization workflows where precise control over molecular properties is essential. The 3-oxo functionality provides polarity and hydrogen-bonding capacity absent in non-oxygenated indenyl boronic acids, influencing the pharmacokinetic profile of derived compounds .
Application
Selection Property
Validation Focus
Indanone library synthesis
5-position boronic acid for Suzuki-Miyaura coupling
Pharmacokinetic profile assessment of derived compounds
[1] Ökten, S., Derin, Y., Yilmaz, R.F., & Tutar, A. (2025). Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. Journal of Physics: Conference Series, 2944, 012014. View Source
[2] IUBMB Life. (2020). FCX-146, a potent allosteric inhibitor of Akt kinase in cancer cells: Lead optimization of the second-generation arylidene indanone scaffold. Biotechnology and Applied Biochemistry. View Source
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